molecular formula C13H14ClNO B1591273 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride CAS No. 31963-35-6

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride

Cat. No.: B1591273
CAS No.: 31963-35-6
M. Wt: 235.71 g/mol
InChI Key: USRYZTSPSJXQFU-UHFFFAOYSA-N
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Description

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride can be synthesized through several methods, including the reaction of 2-phenoxyphenylmethylamine with hydrochloric acid. The reaction typically involves heating the starting materials in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Research indicates that it possesses properties that may be beneficial in developing treatments for conditions such as depression and anxiety. Notably, compounds derived from phenoxyphenyl derivatives have shown potential in inhibiting the reuptake of neurotransmitters like serotonin and dopamine, which are critical in mood regulation and cognitive function .

Key Findings:

  • Antidepressant Properties : The compound's ability to inhibit dopamine reuptake suggests its potential use in treating depressive disorders .
  • Neurological Disorders : It may serve as a candidate for drugs aimed at conditions like Parkinson's disease and schizophrenia .

Biochemical Research

In biochemical studies, this compound is employed to investigate receptor interactions and enzyme activities. Its role in understanding complex biological pathways enhances researchers' capabilities to develop targeted therapies.

Research Applications:

  • Receptor Binding Studies : The compound aids in elucidating the binding affinities of various neurotransmitter receptors .
  • Enzyme Activity : It is utilized in assays to measure enzyme kinetics, providing insights into metabolic pathways .

Material Science

The compound finds applications in material science, particularly in formulating specialty polymers and coatings. Its incorporation enhances the durability and chemical resistance of materials.

Material Properties Enhanced:

  • Durability : Improves the lifespan of coatings used in various industrial applications.
  • Chemical Resistance : Enhances resistance to solvents and other chemicals, making it suitable for protective coatings .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. This application is critical for accurately quantifying related compounds within complex mixtures.

Analytical Applications:

  • Chromatography Standards : Used as a reference material for calibration curves in HPLC and GC methods .
  • Quantification Techniques : Facilitates the detection and quantification of trace compounds in pharmaceutical formulations .

Cosmetic Formulations

The compound is also incorporated into cosmetic products due to its potential antioxidant properties. Its inclusion aims to enhance skin health and provide protection against oxidative stress.

Cosmetic Benefits:

  • Antioxidant Activity : May help protect skin cells from damage caused by free radicals.
  • Skin Health : Contributes to formulations aimed at improving skin texture and appearance .

Mechanism of Action

The mechanism by which 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors to modulate their activity. In synthetic chemistry, it undergoes various reactions to form new chemical bonds and structures.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride is compared to other similar compounds based on its structural features and reactivity. Some similar compounds include:

  • 2-Phenoxyphenylmethylamine: Similar in structure but lacks the hydrochloride group.

  • Phenylmethanamine derivatives: These compounds have variations in the phenyl ring and functional groups.

  • Other substituted phenylamines: These compounds have different substituents on the phenyl ring, leading to variations in reactivity and applications.

Uniqueness: this compound stands out due to its specific reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and serve as an intermediate in complex syntheses makes it a valuable compound in scientific research and industry.

Biological Activity

1-(2-Phenoxyphenyl)methanamine hydrochloride, also known by its chemical identifier CAS No. 31963-35-6, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its phenoxy and phenyl functional groups, which contribute to its biological properties. The molecular formula is C13H14ClN, indicating the presence of a hydrochloride salt that enhances solubility in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
  • Anticancer Properties : Research indicates that this compound may possess cytotoxic effects against several cancer cell lines. For instance, in vitro studies revealed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating significant potency . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase.
  • Anti-inflammatory Effects : This compound has shown promise in reducing inflammatory markers such as IL-6 and TNF-α in cell-based assays. Compounds derived from similar structures have demonstrated up to 89% inhibition of IL-6 at specific concentrations .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in inflammatory pathways and cell proliferation. The presence of the phenoxy group may enhance binding affinity to these targets, facilitating its therapeutic effects.

Comparative Efficacy

A comparative analysis of similar compounds reveals that structural modifications significantly influence biological activity:

CompoundAntibacterial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)Anti-inflammatory Efficacy (%)
1-(2-Phenoxyphenyl)methanamine HCl40-50Varies by cell lineUp to 89% inhibition of IL-6
Compound A301585%
Compound B50>2070%

Case Studies and Research Findings

In a notable study published in MDPI, derivatives of phenoxy compounds were synthesized and tested for their biological activities. The findings indicated that structural variations could lead to enhanced antibacterial and anticancer properties compared to the parent compound .

Another research effort focused on evaluating the cytotoxic effects against various cancer lines, demonstrating that compounds similar to this compound could effectively inhibit cell growth through apoptotic pathways .

Properties

IUPAC Name

(2-phenoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYZTSPSJXQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590018
Record name 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31963-35-6
Record name 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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